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Compound of Interest

Compound Name: 4-Heptenoic acid

Cat. No.: B1598783

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the inhibitory potency of 4-heptenoic acid and its analogs against key
biological targets. This document summarizes available quantitative data, details relevant
experimental protocols, and visualizes associated biological pathways and workflows to
support further research and development in this area.

Introduction

4-Heptenoic acid and its derivatives have garnered interest in medicinal chemistry due to their
potential to modulate the activity of various enzymes implicated in disease. Notably, these
compounds have been investigated as inhibitors of histone deacetylases (HDACs) and
gamma-aminobutyric acid (GABA) transporters, both of which are significant targets in
oncology and neuroscience. This guide synthesizes the available scientific data to provide a
comparative overview of the inhibitory potency of 4-heptenoic acid analogs.

Inhibitory Potency of Odd-Chain Fatty Acids against
HDACG6

While a comprehensive structure-activity relationship (SAR) study for a diverse range of 4-
heptenoic acid analogs is not readily available in the current literature, a comparative study on
the inhibitory effects of several odd-chain fatty acids on Histone Deacetylase 6 (HDACG6)
provides valuable insights. HDACEG is a class Ilb histone deacetylase that plays a crucial role in
cell motility, protein degradation, and stress response, making it a target for cancer therapy.
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The inhibitory activities of odd-chain fatty acids, including heptanoic acid, were evaluated,
revealing a trend related to the length of the aliphatic carbon chain.[1]

Compound Carbon Chain Length IC50 (M) against HDAC6
Valeric acid C5:0 > 100

Heptanoic acid C7:0 ~50

Nonanoic acid C9:0 ~25

Undecanoic acid C11:.0 ~10

Pentadecanoic acid C15:0 ~5

Table 1: Inhibitory potency (IC50) of odd-chain fatty acids against HDACG6. Data is
approximated from graphical representations in the source literature.[1]

The data suggests that longer carbon chains in this series of odd-chain fatty acids correlate
with increased inhibitory potency against HDACS.

Signaling Pathway of HDAC Inhibition

Inhibition of HDACs leads to the hyperacetylation of histone proteins, which relaxes chromatin
structure and allows for the transcription of previously silenced genes, including tumor
suppressor genes. This can induce cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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